7-Anilino-5-morpholino-3-phenyl-1,4-thiazepine-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

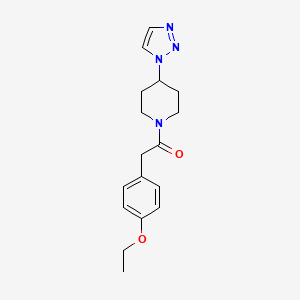

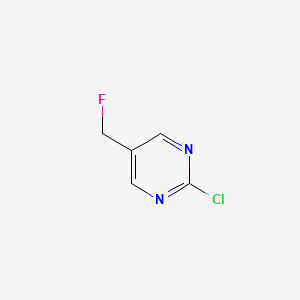

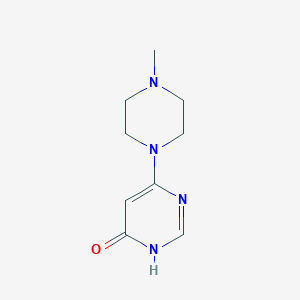

7-Anilino-5-morpholino-3-phenyl-1,4-thiazepine-6-carbonitrile is a chemical compound with the linear formula C22H20N4OS . It is also known by its CAS Number: 165824-80-6 .

Molecular Structure Analysis

The molecular structure of 7-Anilino-5-morpholino-3-phenyl-1,4-thiazepine-6-carbonitrile consists of 51 bonds in total, including 31 non-H bonds and 16 multiple bonds . The molecule also contains 1 sulfide .Physical And Chemical Properties Analysis

The compound has a molecular weight of 388.485 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 520.8±60.0 °C at 760 mmHg . The flash point is 268.8±32.9 °C . The melting point information is not available .Applications De Recherche Scientifique

Inhibition and Kinase Activity

One notable application of structurally related compounds to 7-Anilino-5-morpholino-3-phenyl-1,4-thiazepine-6-carbonitrile involves the inhibition of human cathepsin S by 2,4,6-trisubstituted 1,3,5-triazines, demonstrating potent and selective inhibition through interactions with the active site of cathepsin S. This inhibition has implications for therapeutic strategies targeting diseases involving cathepsin S (Tber et al., 2018).

Similarly, the synthesis and biological evaluation of 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors highlight their effectiveness against epidermal growth factor receptor (EGF-R) kinase. These compounds show promise for the treatment of diseases mediated by EGF-R kinase activity (Wissner et al., 2000).

Src Kinase Inhibition

The optimization of 4-phenylamino-3-quinolinecarbonitriles has led to significant advancements in inhibiting Src kinase activity, indicating potential for cancer therapy. These developments underscore the compound's utility in designing targeted kinase inhibitors (Boschelli et al., 2001).

Corrosion Inhibition

In addition to biomedical applications, derivatives of the compound class encompassing 7-Anilino-5-morpholino-3-phenyl-1,4-thiazepine-6-carbonitrile have been investigated as corrosion inhibitors for metals. Quinoline derivatives, for example, have shown remarkable efficacy in protecting mild steel against corrosion in acidic mediums, offering environmentally friendly solutions for corrosion protection (Singh et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

7-anilino-5-morpholin-4-yl-3-phenyl-1,4-thiazepine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS/c23-15-19-21(26-11-13-27-14-12-26)25-20(17-7-3-1-4-8-17)16-28-22(19)24-18-9-5-2-6-10-18/h1-10,16,24H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDQQPDXBLQBSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CSC(=C2C#N)NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Anilino-5-morpholino-3-phenyl-1,4-thiazepine-6-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2633295.png)

![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2633296.png)

![(3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2633299.png)

![N-(2-chlorobenzyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2633302.png)

![8-fluoro-4-(2-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2633307.png)